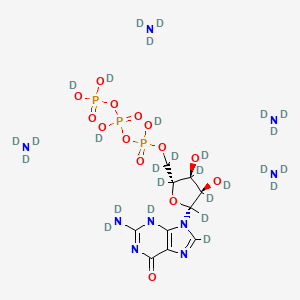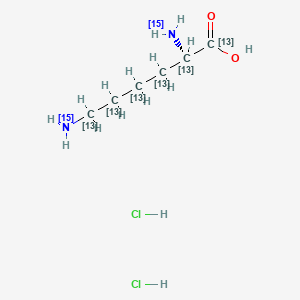
D(+)-Galactosamine-13C (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D(+)-Galactosamine-13C (hydrochloride) is a labeled form of D(+)-Galactosamine hydrochloride, an amino sugar derived from galactose. This compound is often used in biochemical research due to its hepatotoxic properties, making it a valuable tool for studying liver function and disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D(+)-Galactosamine-13C (hydrochloride) can be synthesized through the chemical modification of galactoseThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of D(+)-Galactosamine-13C (hydrochloride) often involves microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and eco-friendliness. The fermentation process uses genetically modified microorganisms to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
D(+)-Galactosamine-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups to create various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions include various derivatives of D(+)-Galactosamine-13C (hydrochloride) that have different functional groups attached to the amino group. These derivatives are often used in further biochemical studies .
Applications De Recherche Scientifique
D(+)-Galactosamine-13C (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is used to study cellular processes and metabolic pathways.
Medicine: Due to its hepatotoxic properties, it is used to create models of liver injury for studying liver diseases and potential treatments.
Industry: It is used in the production of pharmaceuticals and other biochemical products
Mécanisme D'action
D(+)-Galactosamine-13C (hydrochloride) exerts its effects primarily by inhibiting RNA synthesis in hepatocytes. This inhibition leads to a decrease in protein synthesis, which in turn causes liver cell damage. The compound also promotes the adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production and contributing to its hepatotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucosamine: Another amino sugar derived from glucose, used in the treatment of osteoarthritis.
N-Acetyl-D-Glucosamine: A derivative of glucosamine, used in various biochemical applications.
D-Mannosamine: An amino sugar similar to D(+)-Galactosamine, used in the study of glycosylation processes
Uniqueness
D(+)-Galactosamine-13C (hydrochloride) is unique due to its specific hepatotoxic properties and its use as a labeled compound in metabolic studies. The incorporation of the 13C isotope allows for detailed tracking and analysis of metabolic pathways, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C6H14ClNO5 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1; |
Clé InChI |
CBOJBBMQJBVCMW-CSWWAADGSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
SMILES canonique |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)




![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)



![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)


